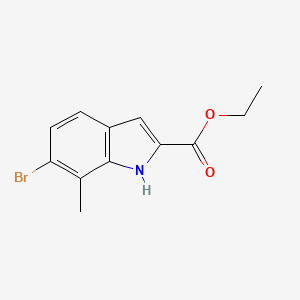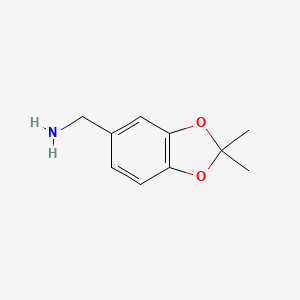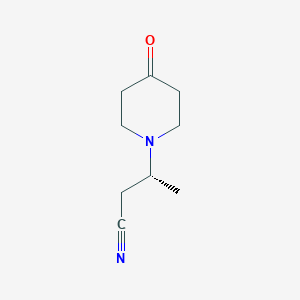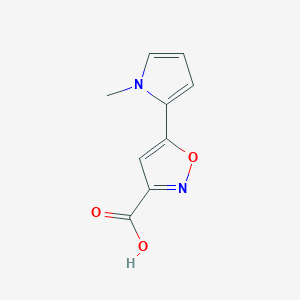
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Vue d'ensemble
Description
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .
Synthesis Analysis
The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride involves several steps. One method involves the sequential reaction of pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is represented by the linear formula C6H2Cl2F3NO2S . The InChI code for this compound is 1S/C6H2Cl2F3NO2S/c7-5-4 (6 (9,10)11)1-3 (2-12-5)15 (8,13)14/h1-2H .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride are complex and varied. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride has a molecular weight of 280.05 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Synthesis and Polymer Applications
A study described the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a diamine containing pyridine and trifluoromethylphenyl groups. These polyamides, prepared via low-temperature polycondensation with various dibenzoyl chlorides, exhibited high thermal stability, excellent solubility in organic solvents, and strong, flexible film-forming properties with low dielectric constants, highlighting their potential in advanced material applications (Xiao-Ling Liu et al., 2013).
Catalysis and Chemical Synthesis
Research on ionic liquid sulfonic acid functionalized pyridinium chloride demonstrated its efficacy as a homogeneous, reusable catalyst for synthesizing 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones via a one-pot multi-component condensation. This showcases the chemical's role in facilitating efficient, solvent-free organic syntheses (A. R. Moosavi‐Zare et al., 2013).
Environmental Studies
A study on municipal sewage sludge in China identified novel polyfluorinated ether sulfonates, including a 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES) used as an alternative to perfluorooctanesulfonate (PFOS) in the electroplating industry. This research is crucial for understanding the environmental distribution and potential impacts of PFOS alternatives (Ting Ruan et al., 2015).
Antibacterial Applications
Research on 1,2,4-triazole derivatives synthesized using sodium 1-(4-amino-5-mercapto-4 H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate revealed their potential as antimicrobial agents and surface active agents, indicating the broad applicability of sulfonate-based compounds in medical and industrial fields (R. El-Sayed, 2006).
Pharmaceutical Chemistry
A study on the synthesis, structural characterization, and antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine highlights its potential applications in pharmaceutical research. The compound's interaction with DNA, alongside its structural and spectroscopic properties, was investigated, showcasing the relevance of chloro-trifluoromethyl pyridine derivatives in developing new therapeutic agents (M. Evecen et al., 2017).
Safety And Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Orientations Futures
Trifluoromethylpyridine and its derivatives, including 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-4(6(9,10)11)1-3(2-12-5)15(8,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXRPZDCPBGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743523 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
CAS RN |
928324-59-8 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)
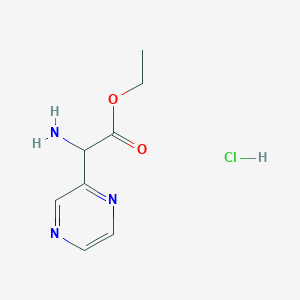
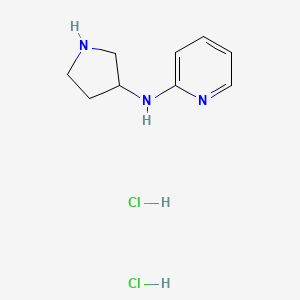
![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)
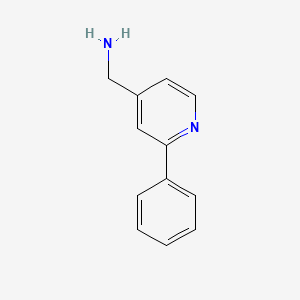
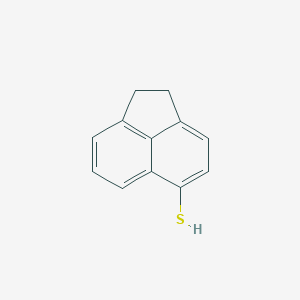
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
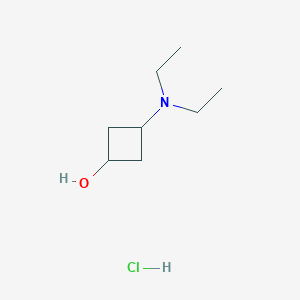
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
